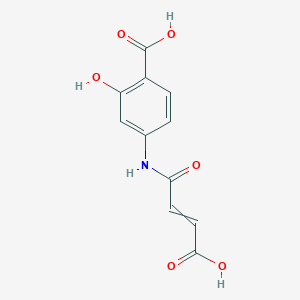

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid

Description

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group at position 2 and a 3-carboxyprop-2-enamido substituent at position 3. Its molecular formula is C₁₁H₁₁NO₆·H₂O (monohydrate form), with a planar structure stabilized by intramolecular O—H⋯O hydrogen bonds forming an S(6) ring motif. The crystal structure reveals a three-dimensional network via intermolecular hydrogen bonds involving the carboxylic acid groups and water molecules .

Properties

Molecular Formula |

C11H9NO6 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

4-(3-carboxyprop-2-enoylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18) |

InChI Key |

ZTKZRWROSKMXNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate carboxylic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the enamido linkage. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of hydroxybenzoic acids exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study showed that it was effective against Mycobacterium avium and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid .

-

Antioxidant Properties

- The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

-

Anti-inflammatory Effects

- In vitro studies have highlighted the anti-inflammatory potential of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid. It modulates inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Pharmaceutical Applications

-

Drug Formulation

- The compound's ability to enhance the solubility of poorly soluble drugs makes it valuable in pharmaceutical formulations. Its incorporation into drug delivery systems can improve bioavailability and therapeutic efficacy.

- Enzyme Inhibition

Environmental Applications

- Pollution Degradation

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Against M. avium and M. intracellulare | Significant inhibition compared to standard drugs |

| Antioxidant Properties | Scavenging free radicals | Effective in reducing oxidative stress |

| Anti-inflammatory Effects | Modulating inflammatory pathways | Potential therapeutic applications |

| Drug Formulation | Enhancing solubility of drugs | Improved bioavailability observed |

| Enzyme Inhibition | Acetylcholinesterase inhibition | Relevant for Alzheimer’s treatment |

| Pollution Degradation | Degrading phenolic pollutants | Effective in advanced oxidation processes |

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study involving 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid demonstrated its superior activity against resistant strains of bacteria compared to conventional antibiotics. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

- Case Study on Environmental Impact : A laboratory experiment assessed the degradation of phenolic pollutants using advanced oxidation techniques with 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid as a catalyst. Results indicated a significant reduction in pollutant levels within a defined timeframe, showcasing its potential application in environmental remediation.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

Key Insights :

- The antimicrobial efficacy of indolinylideneamino derivatives contrasts with the neuroprotective roles of benzylamino compounds , highlighting substituent-dependent bioactivity.

- The absence of direct activity data for 4-(3-carboxyprop-2-enamido)-2-hydroxybenzoic acid necessitates extrapolation from structurally related KAT-2 inhibitors (e.g., compound 76 in ), which share carboxylate groups critical for enzyme binding .

Physicochemical Properties

Table 3: Physical and Chemical Comparisons

Analysis :

- The hydrate form of the target compound enhances solubility compared to non-hydrated analogues .

Biological Activity

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid is . Its structure comprises a hydroxy group, a carboxyprop-2-enamido group, and a benzoic acid moiety, which collectively influence its biological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of hydroxybenzoic acid derivatives, including 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid. The compound exhibits significant activity against various pathogenic microorganisms:

| Microorganism | Activity Level |

|---|---|

| Bacillus subtilis | Strong |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Antioxidant Properties

The antioxidant capacity of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid has been highlighted in several investigations. It is believed to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies on MDA-MB-231 and MCF-7 cell lines demonstrated that derivatives of hydroxybenzoic acids could induce apoptosis in cancer cells . The IC50 values for these activities suggest that the compound has potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This activity may be beneficial in treating chronic inflammatory conditions.

Neuroprotective Effects

Recent studies have suggested that compounds similar to 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid possess neuroprotective properties. These compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which are vital for mitigating oxidative damage in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid against various strains of bacteria and fungi. The results indicated that the compound exhibited a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In another study focusing on its anticancer potential, 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid was tested against human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicating a promising therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.